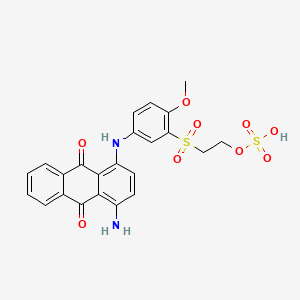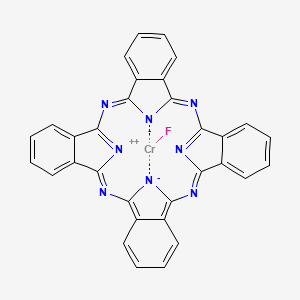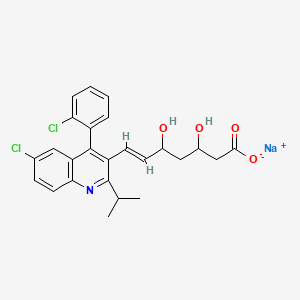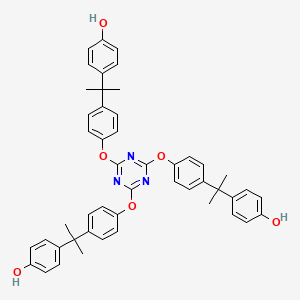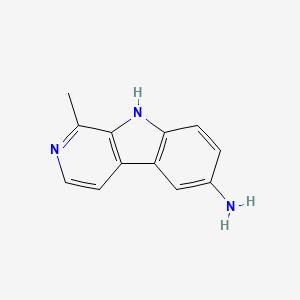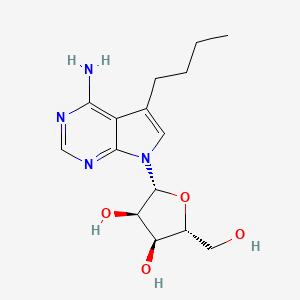
1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide is a synthetic compound with a complex molecular structure. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide involves several steps. One common method includes the condensation of acyloins with monosubstituted ureas, followed by intramolecular cyclization. The reaction conditions typically involve the use of solvents like acetic acid or ethylene glycol, and may require acidic catalysis with agents such as trifluoroacetic acid .
Análisis De Reacciones Químicas
1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, hydantoin, and formic acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a precursor for the synthesis of other complex moleculesIt is also used in industrial applications as a growth regulator and in the synthesis of various pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist of various receptors, including dopamine and prostaglandin receptors. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1-Benzyl-5-((2,2-diethoxyethyl)amino)-N-ethoxy-1H-imidazole-4-carboximidamide can be compared with other imidazole derivatives such as 1-substituted 1H-imidazol-2(3H)-ones. These compounds share similar structural features but may differ in their biological activities and applications. For example, some imidazole derivatives are known for their antifungal properties, while others may have anti-inflammatory or antitumor activities .
Propiedades
Número CAS |
119139-25-2 |
|---|---|
Fórmula molecular |
C19H29N5O3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-benzyl-5-(2,2-diethoxyethylamino)-N'-ethoxyimidazole-4-carboximidamide |
InChI |
InChI=1S/C19H29N5O3/c1-4-25-16(26-5-2)12-21-19-17(18(20)23-27-6-3)22-14-24(19)13-15-10-8-7-9-11-15/h7-11,14,16,21H,4-6,12-13H2,1-3H3,(H2,20,23) |
Clave InChI |
AFKZGIOSHMUILX-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)/C(=N/OCC)/N)OCC |
SMILES canónico |
CCOC(CNC1=C(N=CN1CC2=CC=CC=C2)C(=NOCC)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


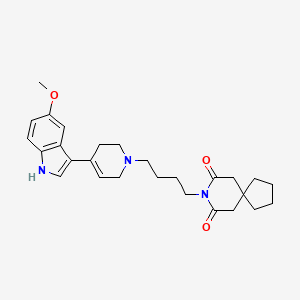
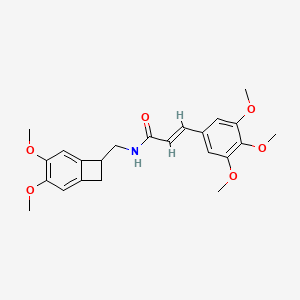
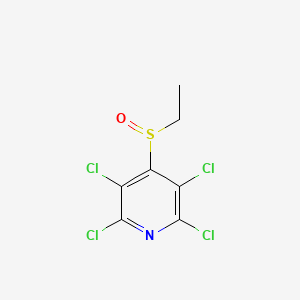
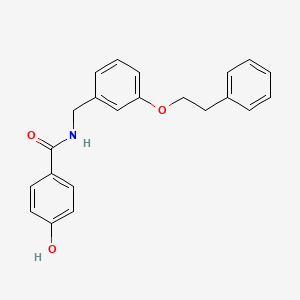
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
